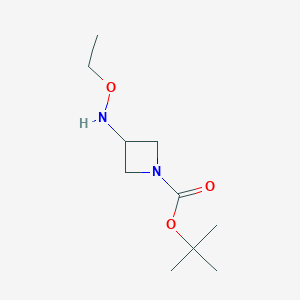

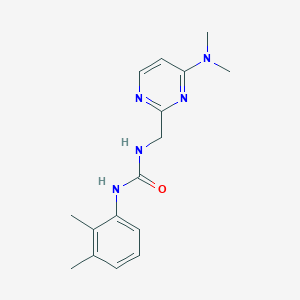

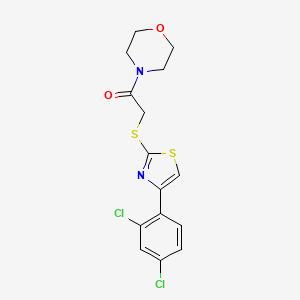

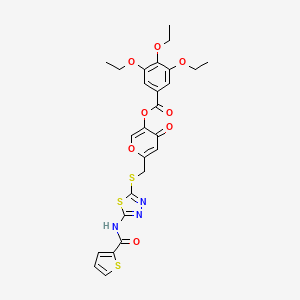

![molecular formula C14H18N2O2 B3000830 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 21057-24-9](/img/structure/B3000830.png)

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Overview

Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a prop-2-en-1-one moiety. It is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent. One common method includes the use of propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles, leading to vasodilation and decreased blood pressure . Molecular dynamics simulations and docking studies have provided insights into the binding interactions and conformational changes associated with this compound .

Comparison with Similar Compounds

1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors but has a different chemical structure.

Naftopidil: Used to treat benign prostatic hyperplasia, it shares structural similarities with the piperazine ring but differs in its substituents.

The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer advantages in terms of selectivity and efficacy in certain therapeutic applications.

Properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJIJPLKKKHQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/new.no-structure.jpg)

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)